Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing both nitrogen and oxygen. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions, often involving the cycloaddition of precursors containing pyrazole and isoxazole moieties. It has been studied for its antimicrobial properties and as a potential therapeutic agent in various biological systems.
Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate can be classified as:
The synthesis of sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate typically involves several steps:
The synthesis often employs techniques such as thin-layer chromatography (TLC) for monitoring reactions and nuclear magnetic resonance (NMR) spectroscopy for confirming product structures. Elemental analysis may also be performed to verify the composition of the synthesized compounds.
The molecular structure of sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate features:
Key structural data includes:
Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate can participate in various chemical reactions:
Reactions are generally conducted under controlled conditions, often requiring specific temperatures and solvents to optimize yield and selectivity. Reaction intermediates are typically characterized using spectroscopic methods.
The mechanism of action for sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is not fully elucidated but may involve:
Experimental studies have indicated that derivatives of this compound exhibit varying degrees of biological activity, with some showing significant inhibition against certain microbial strains .
Key physical properties include:
Chemical properties that are relevant include:
Relevant data from studies indicate that these properties contribute to its potential applications in medicinal chemistry and material science .
Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has several scientific uses, including:
Research continues to explore its efficacy and safety profile, aiming to establish it as a viable candidate for therapeutic applications in medicine.
Pyrazole-isoxazole hybrid architectures represent privileged scaffolds in modern medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. These nitrogen- and oxygen-containing heterocycles exhibit significant structural diversity, enabling interactions with diverse biological targets. Pyrazole rings contribute aromatic character, hydrogen-bonding capability, and metabolic stability, while isoxazole moieties offer polarity modulation and conformational constraint [3] [10]. Statistical analyses reveal that over 85% of biologically active compounds incorporate heterocyclic frameworks, with pyrazole and isoxazole derivatives prominently represented in clinical agents across therapeutic domains—from anti-inflammatory drugs (e.g., Celecoxib) to anticancer therapies (e.g., Crizotinib) [5].
The molecular hybridization strategy exemplified by pyrazole-isoxazole conjugates enhances bioactivity through synergistic effects. Isoxazole carboxylates, in particular, improve aqueous solubility—a critical parameter for drug bioavailability—while the pyrazole ring provides a hydrophobic anchor for target binding [1] . This balance enables efficient membrane permeation while maintaining solubility, addressing a key challenge in drug development. Recent studies demonstrate that such hybrids exhibit improved target selectivity and pharmacokinetic profiles compared to monocyclic analogs, validating their design rationale [10].
Table 1: Prevalence of Heterocycles in FDA-Approved Drugs (2000-2024)
Heterocycle Class | Representative Drugs | Therapeutic Applications | Occurrence Frequency |
---|---|---|---|
Pyrazole derivatives | Celecoxib, Lonazolac | Anti-inflammatory, Analgesic | 12.3% |
Isoxazole derivatives | Leflunomide, Isoxicam | Antirheumatic, Anti-inflammatory | 8.7% |
Pyrazole-Isoxazole hybrids | Experimental agents | Anticancer, Antimicrobial | Increasing trajectory |
Other bicyclic heterocycles | Imatinib, Voriconazole | Antineoplastic, Antifungal | 35.2% |
The therapeutic application of bicyclic heterocycles originated with natural product discovery, evolving through systematic chemical optimization. Pyrazole-based pharmaceuticals emerged prominently in the 20th century with antipyretics like Antipyrine (1883) and anti-inflammatories like Phenylbutazone (1949). Isoxazole development paralleled this, yielding herbicides (Isoxaben) and antibiotics (Cloxacillin) [5]. The strategic fusion of these systems accelerated in the 1990s with advances in synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, enabling efficient construction of complex heterobiaryl architectures [4] .
Key milestones include the development of kinase inhibitors incorporating pyrazole cores (e.g., Crizotinib for ALK-positive lung cancer) and isoxazole-containing COX-2 inhibitors. Agrochemical applications simultaneously exploited these scaffolds, as seen in Pyroxasulfone herbicides, leveraging heterocycle stability and target specificity [5]. The sodium carboxylate modification in compounds like Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate represents a contemporary innovation addressing solubility limitations of earlier neutral heterocycles, facilitating formulation and bioavailability [1] [6].
Table 2: Evolution of Pyrazole and Isoxazole Applications
Era | Pyrazole Milestones | Isoxazole Milestones | Synthetic Advancements |
---|---|---|---|
Pre-1950 | Antipyrine (Analgesic, 1883) | - | Classical cyclocondensation |
1950-1980 | Phenylbutazone (Anti-inflammatory, 1949) | Isoxaben (Herbicide, 1970s) | N-Arylation techniques |
1980-2000 | Celecoxib (COX-2 inhibitor, 1999) | Leflunomide (Immunomodulator, 1998) | Palladium-catalyzed couplings |
21st Century | Crizotinib (Anticancer, 2011) | Sulfonylisoxazoles (Antibacterials) | Microwave-assisted synthesis; Hybrid scaffold fusion |
Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate (CAS# 1147201-50-0) exemplifies contemporary heterocyclic design through its balanced molecular features. Its chemical structure comprises a 1,5-dimethylpyrazole unit connected directly to a 3-carboxylate isoxazole ring, forming a planar biheteroaromatic system with defined spatial orientation [1]. The sodium carboxylate group confers water solubility (>50 mg/mL in aqueous buffers) and salt stability, distinguishing it from neutral precursors like 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid [2] [6]. Key physicochemical parameters include:
This scaffold demonstrates exceptional synthetic versatility. The isoxazole carboxylate serves as a handle for derivatization into amides (e.g., carbohydrazides EVT-3084452 [4]) or esters, enabling structure-activity relationship exploration. Computational analyses indicate low energy gaps between frontier molecular orbitals (ΔE~H-L~ ≈ 1.51–2.42 eV), suggesting favorable binding interactions with biological targets [8]. Recent studies validate its utility as a precursor for anticancer agents, where structural elaboration yielded compounds with sub-micromolar activities against HepG2 and MCF-7 cell lines [5]. Additionally, its isoxazole fragment has demonstrated inhibitory activity against membrane-bound pyrophosphatases (IC~50~ ~6–10 μM), highlighting potential in antiparasitic development . The compound’s well-characterized crystalline structure facilitates formulation development and cocrystallization studies for target engagement validation [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: